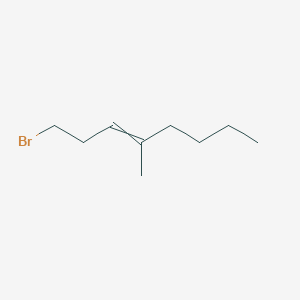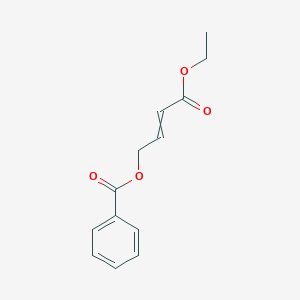![molecular formula C23H15N3O7 B14492583 4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid CAS No. 64084-39-5](/img/structure/B14492583.png)
4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid is a complex organic compound characterized by its triazine core and phenoxy groups
Preparation Methods
The synthesis of 4,4’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid typically involves a multi-step process. One common method starts with the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol derivatives under basic conditions to form the triazine core. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazine core to more reduced forms, potentially altering its reactivity.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4,4’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid involves its interaction with specific molecular targets. The triazine core can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy groups may enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways .
Comparison with Similar Compounds
4,4’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid can be compared with other triazine-based compounds, such as:
2,4,6-Triphenoxy-1,3,5-triazine: Similar in structure but lacks the benzoic acid groups, making it less versatile in certain applications.
2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine: Contains bromine atoms, which can enhance reactivity but may also introduce toxicity concerns.
2,4-Diamino-6-phenyl-1,3,5-triazine: Features amino groups instead of phenoxy groups, leading to different reactivity and applications. The uniqueness of 4,4’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid lies in its combination of phenoxy and benzoic acid groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Properties
CAS No. |
64084-39-5 |
|---|---|
Molecular Formula |
C23H15N3O7 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-[[4-(4-carboxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C23H15N3O7/c27-19(28)14-6-10-17(11-7-14)32-22-24-21(31-16-4-2-1-3-5-16)25-23(26-22)33-18-12-8-15(9-13-18)20(29)30/h1-13H,(H,27,28)(H,29,30) |
InChI Key |
JOWJQUPSTMXVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)

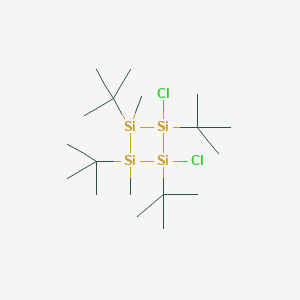
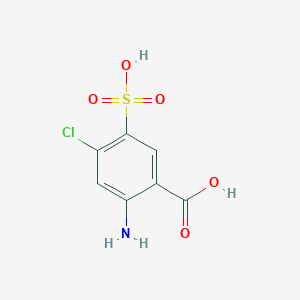
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
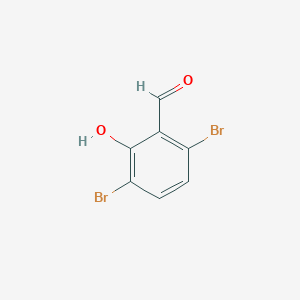
![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)

![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)
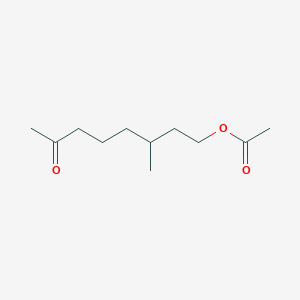
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
